2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline
Description
The compound 2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)quinoxaline is a heterocyclic molecule featuring a quinoxaline core linked via a piperidine-carbonyl bridge to a pyrimidine ring substituted with a 1-methyl-1H-pyrazol-4-yl group. Key structural attributes include:
- Quinoxaline moiety: A bicyclic aromatic system with two nitrogen atoms, known for its role in medicinal chemistry due to DNA intercalation and kinase inhibition properties.
- Piperidine-carbonyl linker: Provides conformational flexibility and enhances bioavailability.
- Pyrimidine-pyrazole substituent: The pyrimidine ring (a six-membered diazine) and 1-methylpyrazole group may contribute to hydrogen bonding and π-π stacking interactions, critical for target binding .
Properties
IUPAC Name |
[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]-quinoxalin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O2/c1-28-14-16(12-26-28)15-10-24-22(25-11-15)31-17-6-8-29(9-7-17)21(30)20-13-23-18-4-2-3-5-19(18)27-20/h2-5,10-14,17H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSNNICSOSFQEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)C4=NC5=CC=CC=C5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues from the Pyrroloquinoxaline Family
1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one ()
- Core structure: Pyrrolo[1,2-a]quinoxaline fused with benzimidazol-2-one.
- Key features: A piperidine-benzyl group links the quinoxaline and benzimidazolone moieties. Synthesized via Suzuki–Miyaura cross-coupling and reductive amination, demonstrating modularity in introducing aryl and amine groups .
- Biological activity : Exhibits anti-leukemic activity, likely due to DNA interaction or kinase modulation.
- Comparison: Feature Target Compound Pyrroloquinoxaline Derivative Core structure Quinoxaline Pyrroloquinoxaline + benzimidazol-2-one Linker Piperidine-carbonyl Piperidine-benzyl Substitutents Pyrimidine-pyrazole Phenyl group Synthesis complexity Likely multi-step 8-step synthesis Biological application Hypothesized kinase/DNA targeting Confirmed anti-leukemic activity
Pyrazolopyrimidine Derivatives ()
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine and related isomers
- Core structure : Pyrazolo[3,4-d]pyrimidine.
- Key features :
- Comparison: Feature Target Compound Pyrazolopyrimidine Derivatives Core structure Quinoxaline + pyrimidine Pyrazolo-pyrimidine Functional groups Piperidine-carbonyl, methylpyrazole Imino, hydrazine, triazolo groups Synthetic flexibility Potential for cross-coupling Dependent on cyclization/isomerization Pharmacophore diversity Broader (quinoxaline + pyrimidine) Limited to pyrazolo-pyrimidine systems
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